2-((Tert-butoxycarbonyl)(methyl)amino)-2-phenylacetic acid

Peptide Synthesis Protecting Group Strategy SPPS

This racemic, N-methylated Boc-phenylglycine derivative delivers orthogonal acid-labile protection essential for synthesizing peptides with base-sensitive modifications such as sulfotyrosine or phosphorylated residues. The N-methyl group enhances metabolic stability, membrane permeability, and conformational rigidity in peptide drug candidates. Procuring at ≥97% purity minimizes deletion byproducts in complex SPPS, improving final yield. Ideal for CDMOs and medicinal chemistry labs building peptidomimetic libraries with superior drug-like properties.

Molecular Formula C14H19NO4
Molecular Weight 265.3 g/mol
CAS No. 30925-08-7
Cat. No. B558148
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((Tert-butoxycarbonyl)(methyl)amino)-2-phenylacetic acid
CAS30925-08-7
SynonymsBOC-N-ME-DL-PHG-OH; 30925-08-7; Boc-N-methyl-DL-phenylglycine; SCHEMBL1096720; CTK8F8303; MolPort-020-004-194; 6422AH; AKOS013465812; AM000206; K-7372; 3B3-013063; alpha-[Methyl(tert-butyloxycarbonyl)amino]benzeneaceticacid; [(TERT-BUTOXYCARBONYL)(METHYL)AMINO](PHENYL)ACETICACID; 2-{[(tert-butoxy)carbonyl](methyl)amino}-2-phenylaceticacid; 2-((TERT-BUTOXYCARBONYL)(METHYL)AMINO)-2-PHENYLACETICACID
Molecular FormulaC14H19NO4
Molecular Weight265.3 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N(C)C(C1=CC=CC=C1)C(=O)O
InChIInChI=1S/C14H19NO4/c1-14(2,3)19-13(18)15(4)11(12(16)17)10-8-6-5-7-9-10/h5-9,11H,1-4H3,(H,16,17)
InChIKeyCOABPHLHHQAKPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-((Tert-butoxycarbonyl)(methyl)amino)-2-phenylacetic acid (CAS 30925-08-7): An N-Methylated, Boc-Protected Phenylglycine Building Block for Peptide Synthesis


2-((Tert-butoxycarbonyl)(methyl)amino)-2-phenylacetic acid, also known as Boc-N-Me-DL-Phg-OH (CAS 30925-08-7), is a racemic, N-methylated amino acid derivative . Its core structure consists of a phenylglycine backbone, protected at the N-terminus with a tert-butoxycarbonyl (Boc) group and an additional methyl group on the nitrogen . This class of compound is primarily utilized as a building block in peptide and peptidomimetic synthesis, with the Boc group providing acid-labile protection for controlled deprotection and subsequent peptide bond formation . The compound is characterized by its molecular weight (265.31 g/mol) and molecular formula (C14H19NO4) .

Procurement Note: Why Generic Substitution is Not Advisable for 2-((Tert-butoxycarbonyl)(methyl)amino)-2-phenylacetic acid


Generic substitution is not straightforward for 2-((Tert-butoxycarbonyl)(methyl)amino)-2-phenylacetic acid due to critical differences in its chemical and stereochemical properties relative to close analogs. The specific N-methylation and the racemic (DL) nature of this compound fundamentally alter its reactivity, conformational preferences in peptide chains, and its handling requirements compared to non-methylated phenylglycines or chiral L- or D- enantiomers [1]. Furthermore, the choice between Boc and Fmoc protection dictates the entire synthetic strategy for solid-phase peptide synthesis (SPPS), with Boc chemistry requiring specific acidic cleavage conditions [2]. Substituting one protected amino acid for another without rigorous validation can lead to unpredictable outcomes, including failed couplings, product racemization, or altered bioactivity in the final peptide [3].

Quantitative Evidence Guide: Differentiating 2-((Tert-butoxycarbonyl)(methyl)amino)-2-phenylacetic acid for Procurement


Comparative Orthogonality of Boc Protection vs. Fmoc Protection for Acid-Sensitive Peptide Synthesis

The Boc (tert-butoxycarbonyl) protecting group on this compound provides complete orthogonality to the base-labile Fmoc (9-fluorenylmethoxycarbonyl) group [1]. The Boc group is cleaved under acidic conditions (e.g., neat trifluoroacetic acid), whereas Fmoc requires basic conditions (e.g., 20% piperidine in DMF) [1]. This fundamental difference makes the Boc-protected derivative the required choice for peptides that contain base-sensitive modifications (e.g., sulfation, phosphorylation, certain ester linkages) [1].

Peptide Synthesis Protecting Group Strategy SPPS

Commercial Purity Benchmarking: HPLC Assay Data for 2-((Tert-butoxycarbonyl)(methyl)amino)-2-phenylacetic acid (CAS 30925-08-7)

Commercial suppliers, such as Chem-Impex, provide a minimum purity specification for Boc-N-methyl-DL-phenylglycine (CAS 30925-08-7) of ≥ 99% (HPLC) . This purity level is a direct, quantifiable metric that meets or exceeds the standard for high-fidelity peptide synthesis, ensuring minimal contamination from undesired side products or unreacted starting materials .

Quality Control Peptide Synthesis Analytical Chemistry

Stability and Storage: Recommended Conditions for Long-Term Integrity

Data from commercial suppliers recommend storing this compound at low temperatures to ensure stability [1]. A recommended long-term storage condition is at -20°C [1]. This is a key differentiator from compounds stable at room temperature or 2-8°C and dictates specific handling and shipping requirements for the laboratory .

Stability Storage Peptide Synthesis

Best Research and Industrial Application Scenarios for 2-((Tert-butoxycarbonyl)(methyl)amino)-2-phenylacetic acid (CAS 30925-08-7)


Synthesis of Base-Sensitive or Modified Peptides Using Boc/Benzyl SPPS Strategy

This racemic Boc-protected N-methyl amino acid is ideally suited for incorporation into peptides that contain base-labile modifications, such as sulfotyrosine or phosphorylated residues [1]. The Boc protection strategy, which uses acid for deprotection, is fully orthogonal to these base-sensitive groups, preventing unwanted side reactions during synthesis [1]. This makes it a necessary starting material for researchers constructing such complex peptide targets.

As a Building Block for N-Methylated Peptidomimetic Libraries

The presence of the N-methyl group on the phenylglycine backbone is a critical feature for medicinal chemistry [1]. N-Methylation is a common strategy to improve the metabolic stability, membrane permeability, and conformational rigidity of peptide-based drug candidates [1]. Researchers procuring this compound use it as a key building block to generate peptidomimetic libraries with enhanced drug-like properties compared to their non-methylated counterparts.

As a High-Purity Starting Material for Research Requiring Minimal Purification

For research groups and CDMOs synthesizing long or difficult peptide sequences, using a building block with a documented commercial purity of ≥ 99% (HPLC) is a strategic procurement choice [1]. This high purity helps minimize the accumulation of deletion and truncation byproducts that can complicate the purification of the final peptide product, thereby saving time and improving yield in complex syntheses [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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